molecular formula C10H7ClFNO B2772437 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone CAS No. 883546-72-3

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Cat. No.: B2772437
CAS No.: 883546-72-3
M. Wt: 211.62
InChI Key: DORWTPUKOURUQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone (CFIE) is a small organic molecule with interesting properties that have been studied extensively in recent years. It is a member of the indole family of compounds and is structurally similar to indole-3-acetic acid (IAA), a plant hormone. CFIE has been used in a variety of scientific applications, such as medicinal chemistry and biochemistry, as well as in lab experiments.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated the synthesis of novel 1H-indole derivatives, including 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, exhibiting considerable antimicrobial activity. These compounds have been evaluated against a range of bacterial and fungal strains, showing significant activity. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (Letters in Applied NanoBioScience, 2020).

Anti-Inflammatory Agents

The compound and its derivatives have also been investigated for their anti-inflammatory properties. Research into the synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents includes derivatives of this compound. These studies indicate the compound's role in the development of anti-inflammatory medications, providing a basis for further investigation into their potential therapeutic applications (Current Drug Discovery Technologies, 2022).

Anticonvulsant Properties

Derivatives of this compound have been explored for their anticonvulsant activities. Specific derivatives demonstrated significant activity in maximal electroshock tests, indicating their potential as anticonvulsant agents. This opens up new avenues for the development of medications targeting seizure disorders, highlighting the compound's versatility in medicinal chemistry applications (European Journal of Medicinal Chemistry, 2014).

Process Development and Synthetic Applications

The compound's role extends to process development and synthesis of other pharmacologically active molecules. For instance, it has been involved in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The research demonstrates the compound's utility in complex synthetic pathways, underscoring its importance in pharmaceutical manufacturing processes (Organic Process Research & Development, 2001).

Properties

IUPAC Name

2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORWTPUKOURUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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